2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether linkage connected to an acetamide moiety. The acetamide is further linked to a 6-methylbenzo[d]thiazol-2-yl group, a heterocycle known for its role in enhancing bioavailability and target affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S3/c1-11-3-8-14-15(9-11)27-18(20-14)21-16(24)10-26-19-22-17(23-28-19)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKDXNQZHSWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a benzo[d]thiazole group . This unique structure suggests potential applications in medicinal chemistry due to the presence of various functional groups that may interact with biological targets.
Biological Activities
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Anticancer Activity
- Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- Studies indicate varying IC50 values, reflecting the compound's ability to inhibit cell growth effectively. The mechanism of action is often attributed to the interaction with cellular targets involved in proliferation and survival pathways .
- Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against several cancer cell lines, including:
-
Antimicrobial Activity
- Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The compound may inhibit the growth of various pathogens through mechanisms such as disrupting membrane integrity and inhibiting essential metabolic pathways .
- Structural modifications of thiadiazole derivatives have been linked to enhanced antimicrobial activity, making them valuable in drug design .
- Anti-inflammatory Effects
-
Neuroprotective Properties
- Some studies suggest that compounds with thiadiazole rings can exhibit neuroprotective effects, possibly through the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This action may lead to improved cognitive function and reduced neurodegeneration .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit enzymes like MAO-A, altering neurotransmitter levels and providing therapeutic effects against depression and anxiety.
- Cell Membrane Disruption: In antimicrobial applications, the compound appears to disrupt the integrity of microbial membranes, leading to cell death.
- Inhibition of Proliferation Pathways: In cancer cells, it interferes with signaling pathways that promote cell growth and survival.
Case Studies
Several studies have documented the biological activity of thiadiazole derivatives:
- A study examining a series of thiadiazole compounds found significant anticancer activity against A549 cells, with IC50 values ranging from 10 to 30 µM depending on structural variations .
- Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response .
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties:
- Monoamine Oxidase A (MAO-A) Inhibition: The compound has been shown to inhibit MAO-A, an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. It disrupts membrane integrity in fungi, leading to growth inhibition. This mechanism suggests potential applications in treating fungal infections.
Anticancer Research
Studies have revealed that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines:
- A549 (Lung Cancer): Exhibits significant growth inhibition with IC50 values indicating substantial effectiveness.
- MDA-MB-231 (Breast Cancer): Similar cytotoxic effects have been observed, suggesting that the compound may interfere with cellular pathways critical for cancer cell survival.
The mechanism of action often involves the inhibition of RNA and DNA synthesis without affecting protein synthesis, making it a candidate for further anticancer drug development.
Neuroprotective Effects
In animal models, the compound has shown promise in reducing cognitive damage and improving neuropsychic behavior. These effects are attributed to its ability to modulate neurotransmitter levels through MAO-A inhibition.
Industrial Applications
The compound's unique structure allows it to be used as a building block for synthesizing more complex molecules in various industries:
- Material Science: Investigated for its potential in developing new materials with specific electronic properties.
- Pharmaceutical Development: Explored as a scaffold for creating new drugs targeting inflammation and cancer .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Properties: A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines, emphasizing their potential as anticancer agents .
- Neuroprotective Effects in Animal Models: Research demonstrated that administering this compound in mice led to improved behavioral outcomes in models of depression, supporting its use as a neuroprotective agent.
- Antifungal Activity Assessment: A study evaluated the antifungal properties of the compound against various fungal strains, confirming its effectiveness through membrane disruption mechanisms.
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Table 1. Core Heterocycle and Substituent Analysis
Table 2. Substituent Electronic Effects on Activity
Research Findings and Implications
- Thiadiazole vs.
- Methoxy Group : Compared to halogenated analogs, the methoxy substituent could reduce cytotoxicity while maintaining efficacy, as seen in related benzothiazole derivatives .
- Docking Insights : Analogs like 9c () suggest that bulky substituents (e.g., bromo) improve binding, but methoxy groups may favor interactions with polar enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
